molecular formula C13H13NO2S2 B2706838 Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 370848-33-2

Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2706838
CAS No.: 370848-33-2
M. Wt: 279.37
InChI Key: MCUDTXHVHYHQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, two methyl groups, a sulfanylidene group, and a carboxylate group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through carboxylation reactions, typically using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The thiazole ring is known for its biological activity, and modifications can enhance its efficacy.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanylidene group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-sulfanylidene-1,3-thiazole-5-carboxylate: Lacks the methyl groups, which may affect its biological activity and solubility.

    3,4-Dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate: Lacks the benzyl group, which may reduce its lipophilicity and membrane permeability.

    Benzyl 3,4-dimethyl-1,3-thiazole-5-carboxylate: Lacks the sulfanylidene group, which may affect its reactivity and mechanism of action.

Uniqueness

Benzyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate is unique due to the combination of its structural features, including the benzyl group, methyl groups, sulfanylidene group, and carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-9-11(18-13(17)14(9)2)12(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUDTXHVHYHQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.